molecular formula C7H4BrF3 B2844103 1-(bromodifluoromethyl)-2-fluorobenzene CAS No. 2305255-13-2

1-(bromodifluoromethyl)-2-fluorobenzene

Cat. No.: B2844103
CAS No.: 2305255-13-2
M. Wt: 225.008
InChI Key: ZRMXLUIJWPQWMV-UHFFFAOYSA-N
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Description

1-(bromodifluoromethyl)-2-fluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

One common method is the use of difluorocarbene precursors, such as (bromodifluoromethyl)trimethylsilane, which can generate difluorocarbene under specific conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

1-(bromodifluoromethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(bromodifluoromethyl)-2-fluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(bromodifluoromethyl)-2-fluorobenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

1-(bromodifluoromethyl)-2-fluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1-[bromo(difluoro)methyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-7(10,11)5-3-1-2-4-6(5)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMXLUIJWPQWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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